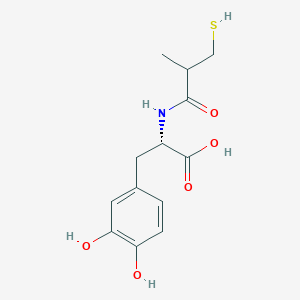
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves multiple steps, starting from L-tyrosine. The process includes the introduction of a hydroxyl group at the 3-position and the attachment of a 2-methyl-3-sulfanylpropanoyl group to the nitrogen atom. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-L-tyrosine: Lacks the 2-methyl-3-sulfanylpropanoyl group.
N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: Lacks the hydroxyl group at the 3-position.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to the presence of both the hydroxyl group and the 2-methyl-3-sulfanylpropanoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
79617-70-2 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m0/s1 |
InChI Key |
TUHGYAFFOPTRGU-NETXQHHPSA-N |
Isomeric SMILES |
CC(CS)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
Canonical SMILES |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















